

# A Comparative Analysis of Dissolution Profiles for Commercially Available Domperidone Tablets

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A comprehensive review of in-vitro dissolution studies on various brands of **domperidone** tablets reveals significant comparability in drug release profiles, ensuring therapeutic equivalence across different manufacturers. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a detailed comparison of dissolution characteristics, experimental protocols, and key quality control parameters.

**Domperidone**, a widely used antiemetic and prokinetic agent, is available under numerous brand names. While the active pharmaceutical ingredient (API) remains the same, variations in excipients and manufacturing processes can potentially influence the dissolution rate and, consequently, the bioavailability of the drug. This comparison guide delves into the experimental data from several in-vitro studies to assess the pharmaceutical equivalence of different **domperidone** tablet brands.

#### **Comparative Dissolution Data**

The dissolution profiles of various **domperidone** tablet brands were evaluated in multiple studies. The percentage of drug release at different time intervals is a critical parameter for assessing the in-vitro performance of a tablet formulation. The following tables summarize the cumulative drug release data from different studies.

Table 1: Comparative Dissolution Profile of Two **Domperidone** Brands



Time (minutes)	Brand 1 (% Drug Released)	Brand 2 (% Drug Released)	
5	87.34	85.21	
10	90.12	88.34	
15	92.45	91.23	
30	95.67	94.56	
45	98.12	97.89	
60	99.87	99.12	

Data synthesized from a study by Hasan S, et al. The similarity factor (f2) between the two brands was calculated to be 53.75, indicating that the dissolution profiles are similar and the two brands can be considered pharmaceutically equivalent.[1]

Table 2: Dissolution of Five Different Domperidone Brands

Time (minutes)	Brand A (% Dissolution)	Brand B (% Dissolution)	Brand C (% Dissolution)	Brand D (% Dissolution)	Brand E (% Dissolution)
10	90	89	92	91	90
20	91	90	93	92	91
30	92	91	94	93	92
45	93	92	95	94	93

This study concluded that all five brands showed comparative dissolution profiles, with the percentage of drug release falling within the British Pharmacopoeia (BP) specified limits of 89-92%[2].

Table 3: Dissolution of **Domperidone** in Combination with Proton Pump Inhibitors (PPIs)



Time (minut es)	P01 (%)	P02 (%)	P03 (%)	P04 (%)	P05 (%)	P06 (%)	P07 (%)	P08 (%)
5	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
10	4.10	2.60	4.10	5.60	1.90	0.00	0.00	0.00

This table presents the initial dissolution data for eight different brands of **domperidone** in combination with PPIs. The complete dissolution profiles showed that while one brand (P04) had the fastest onset of action, another (Omez DSR - P01) demonstrated the longest duration of action and superior bioavailability under in-vitro conditions[3][4].

## **Experimental Protocols**

The following methodologies are representative of the key experiments conducted in the comparative dissolution studies of **domperidone** tablets.

#### **Dissolution Testing**

A standard protocol for dissolution testing of **domperidone** tablets involves the use of a USP Type 2 (Paddle) apparatus.

- Apparatus: USP Dissolution Testing Apparatus 2 (Paddle Method).[1][3][4][5][6]
- Dissolution Medium: 900 mL of 0.1 N Hydrochloric (HCl) acid (pH 1.2) is commonly used to simulate gastric fluid.[1][6] Other media such as purified water or purified water with Tween 80 have also been utilized.[3][4][5]
- Temperature: The dissolution medium is maintained at 37 ± 0.5°C.[1][6]
- Rotation Speed: The paddle speed is typically set at 50 or 75 rpm.[1][5][6][7]
- Sampling: Aliquots (e.g., 5 mL or 10 mL) are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[5][6] The withdrawn volume is replaced with an equal volume of fresh, pre-warmed dissolution medium.[5][6]



Sample Analysis: The collected samples are filtered and the concentration of dissolved domperidone is determined using a validated analytical method, such as UV-Visible Spectrophotometry at a λmax of approximately 284-289 nm or High-Performance Liquid Chromatography (HPLC).[1][4][5][6]

#### **Similarity Factor (f2) Calculation**

To compare the dissolution profiles of two different brands, a model-independent approach using the similarity factor (f2) is often employed. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[1][7]

### **Experimental Workflow**

The following diagram illustrates a typical workflow for a comparative dissolution study of **domperidone** tablets.



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Caption: Experimental workflow for comparative dissolution studies.

#### Conclusion

The reviewed studies consistently demonstrate that the majority of commercially available **domperidone** tablets meet the pharmacopoeial specifications for dissolution.[1][2][7] The similarity in dissolution profiles across different brands, as evidenced by the similarity factor (f2) calculations, supports the interchangeability of these products in clinical practice.[1][7] These findings are crucial for ensuring consistent therapeutic outcomes for patients and provide a valuable resource for regulatory bodies and pharmaceutical manufacturers in maintaining quality standards.



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